

chemical structure of 1,2,3,4-tetrafluorobenzene

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Compound of Interest

Compound Name: 1,2,3,4-Tetrafluorobenzene

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An In-Depth Technical Guide to **1,2,3,4-Tetrafluorobenzene**

Introduction

1,2,3,4-Tetrafluorobenzene is a fluorinated aromatic compound with the molecular formula $C_6H_2F_4$.^[1] It is a colorless liquid that serves as a versatile building block and intermediate in various chemical industries.^[1] The presence of four fluorine atoms on the benzene ring imparts unique chemical and physical properties, such as enhanced thermal stability and altered reactivity, making it a valuable component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^[2] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identifiers

The structure of **1,2,3,4-Tetrafluorobenzene** consists of a benzene ring substituted with four fluorine atoms on adjacent carbon atoms.

Identifier	Value
IUPAC Name	1,2,3,4-tetrafluorobenzene[3]
CAS Number	551-62-2[2][3][4][5]
Molecular Formula	C ₆ H ₂ F ₄ [1][2][3][4]
Molecular Weight	150.07 g/mol [2][3][5]
InChI	InChI=1S/C6H2F4/c7-3-1-2-4(8)6(10)5(3)9/h1-2H[3]
InChIKey	SOZFIIXUNAKEJP-UHFFFAOYSA-N[3]
SMILES	C1=CC(=C(C(=C1F)F)F)F[3]
Synonyms	2,3,4,5-Tetrafluorobenzene[3][6][7]

Physicochemical Properties

1,2,3,4-Tetrafluorobenzene is a stable, highly flammable liquid.[8] It is generally insoluble in water but soluble in most organic solvents like ethanol and ether.[1]

Property	Value
Appearance	Colorless to light yellow clear liquid[2]
Melting Point	-42 °C[2]
Boiling Point	94-95 °C[2][8]
Density	1.40 - 1.43 g/mL at 25 °C[1][2]
Refractive Index	n _{20/D} 1.408 - 1.41[2]
Vapor Pressure	49.5 mmHg[3]
Flash Point	20 °C (68 °F) - closed cup[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1,2,3,4-tetrafluorobenzene**.

- ^1H NMR: The proton NMR spectrum shows signals corresponding to the two hydrogen atoms on the aromatic ring.
- ^{13}C NMR: The carbon NMR spectrum provides information about the six carbon atoms in the benzene ring, with the fluorine substitutions influencing their chemical shifts.
- ^{19}F NMR: The fluorine NMR spectrum is characteristic of the four distinct fluorine environments.
- Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak corresponding to its molecular weight ($\text{m/z} = 150$).[3][7]
- Infrared Spectroscopy (IR): The IR spectrum displays characteristic absorption bands for C-H and C-F bonds and aromatic C=C stretching.[6]

Synthesis and Experimental Protocols

1,2,3,4-Tetrafluorobenzene can be synthesized via several routes, including the direct fluorination of benzene.[1] A well-documented method involves a two-step synthesis starting from 2-chloroheptafluorotoluene.[9]

Experimental Protocol: Two-Step Synthesis[10]

This method involves the hydrolysis of 2-chloroheptafluorotoluene followed by reduction.

Step 1: Hydrolysis of 2-chloroheptafluorotoluene

- Apparatus: A reaction tube packed with alumina.
- Procedure: Pass 2-chloroheptafluorotoluene over the alumina catalyst at high temperatures in the presence of steam.
- Products: This step yields 2-chloro-3,4,5,6-tetrafluorobenzoyl fluoride and its decarboxylated product, 2,3,4,5-tetrafluorochlorobenzene.

Step 2: Reduction of 2,3,4,5-tetrafluorochlorobenzene

- Reagents: 2,3,4,5-tetrafluorochlorobenzene, hydrogen gas, and a palladium catalyst.
- Procedure: The 2,3,4,5-tetrafluorochlorobenzene obtained from Step 1 is reduced with hydrogen gas over a palladium catalyst.
- Conditions: The reaction is carried out at 280°C and atmospheric pressure.[\[9\]](#)
- Product: The reduction replaces the chlorine atom with a hydrogen atom, yielding **1,2,3,4-tetrafluorobenzene**.[\[9\]](#) The final product can be purified by distillation.

Chemical Reactivity and Applications

The high electronegativity of the fluorine atoms makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. This reactivity is central to its utility in organic synthesis.

Applications in Research and Drug Development

- Synthetic Intermediate: It is a key intermediate in the synthesis of more complex fluorinated aromatics, which are incorporated into pharmaceuticals and agrochemicals to enhance their biological activity and metabolic stability.[\[2\]](#) The introduction of fluorine can favorably alter properties like lipophilicity and pKa, which are critical for drug efficacy.[\[10\]](#)
- Solvent: Its unique properties make it an effective solvent for various organic reactions, particularly in the synthesis of other fluorinated compounds.[\[1\]](#)[\[2\]](#)
- Material Science: It is used in the development of advanced materials, including high-performance polymers and coatings, due to the enhanced thermal and chemical resistance conferred by the fluorine atoms.[\[2\]](#)
- Fluorination Reagent: The compound can act as a source of fluorine in certain fluorination reactions.[\[2\]](#)

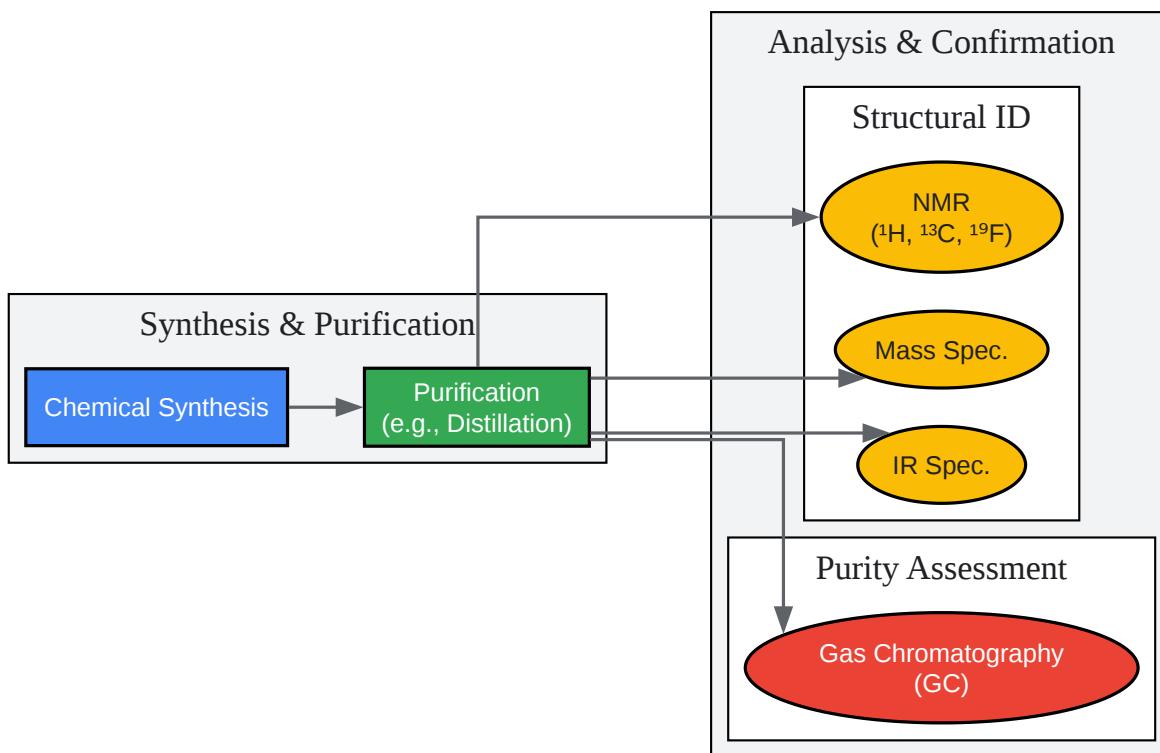
Safety and Handling

1,2,3,4-Tetrafluorobenzene is a highly flammable liquid and vapor. It is also a skin and eye irritant.[\[3\]](#)[\[5\]](#)

- GHS Hazard Statements: H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][5]
- Precautions: Handle in a well-ventilated area, away from ignition sources. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[5] Store at 2-8 °C in a tightly sealed container.[2]

Visualizations

Characterization Workflow for 1,2,3,4-Tetrafluorobenzene



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Caption: Logical workflow for the synthesis and analytical characterization.

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